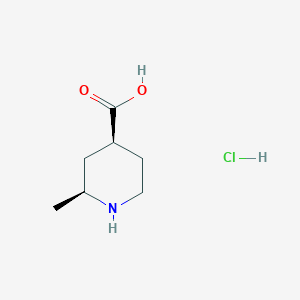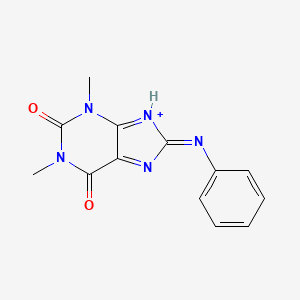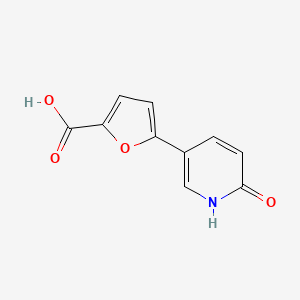
4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a tetrahydrothiophene ring with a methoxy group at the 4-position and a hydroxyl group at the 3-position, with the sulfur atom in the ring being oxidized to a dioxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of 4-methoxytetrahydrothiophene using hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective formation of the dioxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts such as transition metal complexes can also enhance the efficiency of the oxidation process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted tetrahydrothiophenes .
Aplicaciones Científicas De Investigación
4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a solvent in electrochemical applications.
Mecanismo De Acción
The mechanism of action of 4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide: Similar structure with a methylamino group instead of a methoxy group.
3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide: Contains a chlorine atom at the 3-position instead of a hydroxyl group.
Uniqueness
4-Methoxytetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups, along with the oxidized sulfur atom, makes it a versatile compound for various applications.
Propiedades
Número CAS |
20627-70-7 |
|---|---|
Fórmula molecular |
C5H10O4S |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
4-methoxy-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C5H10O4S/c1-9-5-3-10(7,8)2-4(5)6/h4-6H,2-3H2,1H3 |
Clave InChI |
IEIXUOFOSLJYOT-UHFFFAOYSA-N |
SMILES canónico |
COC1CS(=O)(=O)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)



![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)

